1-Phenacylindole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-phenacylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-12-14-10-18(16-9-5-4-8-15(14)16)11-17(20)13-6-2-1-3-7-13/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVAYUYPNYYOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229412 | |
| Record name | 1-(2-Oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171734-90-0 | |
| Record name | 1-(2-Oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171734-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Phenacylation
Indole-3-carbaldehyde reacts with phenacyl bromide in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the indole nitrogen, enabling nucleophilic attack on phenacyl bromide. The reaction typically proceeds at 0–25°C for 6–12 hours, yielding this compound with moderate to high efficiency.
Table 1: Optimization of Base and Solvent Systems
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 0→25 | 6 | 78 |
| K₂CO₃ | DMF | 25 | 12 | 65 |
| DBU | AcCN | 25 | 8 | 72 |
Notably, the use of 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (AcCN) reduces side reactions, such as aldehyde oxidation, while maintaining comparable yields.
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the indole nitrogen attacks the electrophilic carbon of phenacyl bromide. Computational studies suggest that steric hindrance at the indole C2 position minimally affects reactivity, whereas electron-withdrawing substituents on the phenacyl group reduce yields by 15–20%.
Vilsmeier-Haack Formylation Approach
Recent adaptations of the Vilsmeier-Haack reaction enable direct formylation of 1-phenacylindole, bypassing intermediate purification steps. This method employs phosphorus oxychloride (POCl₃) and deuterated dimethylformamide (DMF-d₇) to generate the electrophilic chloroiminium intermediate, which reacts with the indole core.
Catalytic Protocol
A 2024 study demonstrated a catalytic variant using 3-methyl-1-phenyl-2-phospholene 1-oxide (15 mol%) in acetonitrile. The reaction achieves 85% yield at room temperature within 16 hours, with deuterium incorporation at the formyl group confirmed via ²H NMR.
Key Advantages:
-
Eliminates stoichiometric POCl₃, reducing corrosive waste.
-
Enables isotopic labeling for pharmacokinetic studies.
Purification and Characterization
Post-synthetic purification is critical due to the compound’s sensitivity to light and moisture. Recrystallization from methanol/acetone (1:1 v/v) yields analytically pure this compound as pale-yellow crystals.
Spectroscopic Validation
FT-IR: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,550 cm⁻¹ (C=N stretch) confirm aldehyde and imine functionalities.
¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 7.6 Hz, 1H, Ar-H), 7.89 (s, 1H, N-CH₂), 7.45–7.32 (m, 5H, Ph-H).
Table 2: Comparative Spectroscopic Data
Recent Advances in Synthesis
Chemical Reactions Analysis
1-Phenacylindole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Nitric acid, bromine, room temperature.
Major Products Formed:
Oxidation: 1-Phenacylindole-3-carboxylic acid.
Reduction: 1-Phenacylindole-3-ol.
Substitution: Nitro- or halogen-substituted this compound.
Scientific Research Applications
Synthesis of 1-Phenacylindole-3-carbaldehyde
The synthesis of this compound typically involves the reaction of indole derivatives with phenacyl bromide or similar electrophiles. This process can be optimized through various methodologies, including microwave-assisted synthesis and catalytic approaches, which enhance yield and reduce reaction times.
Key Synthetic Routes:
- Aldol Condensation: The use of sodium hydroxide as a base facilitates the intramolecular aldol condensation of formylindoles, leading to the formation of pyrroloindoles, which can be further functionalized to yield 1-Phenacylindole derivatives .
- Vilsmeier Formylation: This method involves treating indoles with Vilsmeier reagents to introduce the formyl group effectively, yielding high-purity products suitable for further biological evaluation .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimicrobial Properties
Recent studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, compounds derived from this structure demonstrated effective inhibition against various strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 7.80 µg/mL .
Anti-inflammatory Effects
Research indicates that compounds related to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is crucial for developing treatments for conditions like rheumatoid arthritis and other inflammatory diseases .
Anticancer Activity
The compound has been evaluated for its potential anticancer effects. Studies involving mouse models have shown that it can inhibit tumor growth by modulating pathways associated with cancer cell proliferation. In particular, the compound's ability to induce apoptosis in cancer cells has been highlighted in recent research .
Case Study 1: Antimicrobial Evaluation
A series of 1-Phenacylindole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the phenacyl moiety significantly enhanced antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide future drug design.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1 | 7.80 | Antibacterial |
| 2 | 12.50 | Antifungal |
Case Study 2: Anti-inflammatory Mechanism
In vivo studies using murine models demonstrated that treatment with 1-Phenacylindole derivatives led to a reduction in inflammatory markers such as TNF-α and IL-6 levels. These findings support the compound's potential as an adjunct therapy in inflammatory diseases.
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Treated | 80 | 120 |
Mechanism of Action
The mechanism by which 1-Phenacylindole-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses such as inhibition of cell growth or modulation of immune responses. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 1-phenyl-1H-indole-3-carbaldehyde and analogous carbaldehyde-containing heterocycles:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle Core |
|---|---|---|---|---|---|
| 1-Phenyl-1H-indole-3-carbaldehyde | 32542-59-9 | C₁₅H₁₁NO | 221.25 | Phenyl (1-position), carbaldehyde (3-position) | Indole |
| 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde | Not provided | C₁₄H₁₁N₂OS | 255.32 | Phenyl (1-position), thienyl (3-position) | Pyrazole |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Not provided | C₁₇H₁₂N₂O₂ | 276.29 | Benzoyl (1-position), phenyl (3-position) | Pyrazole |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Not provided | C₁₂H₈ClF₃N₂OS | 320.72 | Trifluoromethyl (3-position), chlorophenylsulfanyl (5-position) | Pyrazole |
| 2-Chloroquinoline-3-carbaldehyde | Not provided | C₁₀H₆ClNO | 191.62 | Chloro (2-position), carbaldehyde (3-position) | Quinoline |
Key Observations:
- Core Heterocycle: The indole core in 1-phenyl-1H-indole-3-carbaldehyde distinguishes it from pyrazole and quinoline derivatives. Indoles are known for their aromaticity and role in bioactive molecules, whereas pyrazoles and quinolines often exhibit distinct electronic properties and reactivity .
- Substituent Effects: The phenyl group in 1-phenyl-1H-indole-3-carbaldehyde may enhance π-stacking interactions in molecular recognition, compared to the thienyl group in pyrazole derivatives, which introduces sulfur-based electronic effects . Benzoyl substituents () could influence solubility and binding affinity due to their bulky, lipophilic nature .
Q & A
Q. What experimental techniques are essential for characterizing the molecular structure of 1-Phenacylindole-3-carbaldehyde?
To determine the molecular structure, use X-ray crystallography for precise atomic coordinates (employ SHELX software for refinement ). Complement this with NMR spectroscopy (1H and 13C) to confirm proton and carbon environments, comparing experimental shifts with DFT-GIAO calculations . FT-IR and Raman spectroscopy identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), while UV-Vis spectroscopy paired with TDDFT analysis validates electronic transitions .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Follow protocols from analogous carbaldehyde syntheses, such as Vilsmeier-Haack reactions or phosphorus pentachloride-mediated procedures . Document all steps rigorously, including solvent purity, reaction temperatures, and isolation methods. Validate purity via HPLC or GC-MS and cross-check spectral data against literature . For reproducibility, include raw data (e.g., NMR spectra) in appendices .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compute Fukui indices for electrophilic/nucleophilic sites . NBO analysis identifies charge transfer interactions, while Hirshfeld surface analysis maps intermolecular contacts . Validate computational results against experimental spectroscopic data to refine models .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?
Address discrepancies by:
- Reassessing basis set suitability (e.g., include polarization/diffusion functions).
- Incorporating solvent effects via PCM models in TDDFT .
- Evaluating instrument calibration (e.g., NMR referencing, FT-IR baseline correction) . Use error analysis frameworks (e.g., uncertainties in crystallographic R-factors ) and iterative refinement cycles to reconcile differences .
Q. What strategies optimize molecular docking studies involving this compound as a ligand?
- Preprocess the ligand with molecular mechanics force fields to minimize steric clashes.
- Use flexible docking algorithms (e.g., AutoDock Vina) to account for conformational changes.
- Validate binding poses via MD simulations and compare with NMR titration data (if available) . Prioritize receptors with high biological relevance (e.g., enzymes in indole metabolism) and report docking scores with statistical significance .
Q. How can researchers design experiments to investigate the compound’s stability under varying conditions?
- Accelerated degradation studies : Expose the compound to heat, light, or humidity, and monitor changes via HPLC-DAD or LC-MS .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life.
- Spectroscopic tracking : Detect photodegradation products via in-situ UV-Vis or FT-IR . Apply DoE (Design of Experiments) principles to optimize variable testing (e.g., pH, temperature gradients) .
Q. What methodologies are critical for analyzing intermolecular interactions in this compound crystals?
Combine Hirshfeld surface analysis (to visualize close contacts) with energy framework calculations (CrystalExplorer) to quantify interaction energies . Cross-reference with XPS for surface electronic states and SC-XRD (single-crystal X-ray diffraction) to validate packing motifs .
Methodological Frameworks
Q. How should researchers structure a study to explore structure-activity relationships (SAR) for this compound?
- Define variables : Modify substituents (e.g., phenacyl groups) and measure effects on bioactivity.
- Use PICO framework : Population (target receptors), Intervention (structural analogs), Comparison (baseline activity), Outcome (IC50/EC50 values) .
- Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, HOMO/LUMO) with activity .
Q. What frameworks guide the ethical and rigorous reporting of conflicting data in publications?
- FINER criteria : Ensure feasibility, novelty, and relevance while disclosing limitations .
- Contradiction analysis : Distinguish principal vs. secondary contradictions (e.g., instrumental error vs. model inadequacy) .
- Use supplementary materials to provide raw data, computational inputs, and alternative interpretations .
Data Interpretation & Reporting
Q. How to address unexpected results in spectroscopic or crystallographic analyses?
Q. What best practices ensure clarity in presenting complex data (e.g., HOMO/LUMO, NBO results)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
